Iloprost-d4 (Major) Iloprost-d4 (Major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021837
InChI: InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2
SMILES:
Molecular Formula: C22H32O4
Molecular Weight: 364.5 g/mol

Iloprost-d4 (Major)

CAS No.:

Cat. No.: VC18021837

Molecular Formula: C22H32O4

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Iloprost-d4 (Major) -

Specification

Molecular Formula C22H32O4
Molecular Weight 364.5 g/mol
IUPAC Name (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid
Standard InChI InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2
Standard InChI Key HIFJCPQKFCZDDL-GYJNXEMESA-N
Isomeric SMILES [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Introduction

Chemical Identity and Structural Characteristics

Stereochemical Configuration

The compound retains the stereochemical complexity of iloprost, including the (3aS,4R,5R,6aS) configuration of its hexahydropentalenyl core . This configuration is critical for binding to prostacyclin (IP) receptors, which mediate vasodilation and inhibition of platelet aggregation .

Table 1: Comparative Chemical Properties of Iloprost and Iloprost-d4 (Major)

PropertyIloprostIloprost-d4 (Major)
Molecular FormulaC22H32O4\text{C}_{22}\text{H}_{32}\text{O}_4C22H28D4O4\text{C}_{22}\text{H}_{28}\text{D}_4\text{O}_4
Molecular Weight (g/mol)360.49364.51
CAS NumberNot disclosed58025202
Primary ApplicationPAH therapyAnalytical standard

Synthesis and Manufacturing

Deuterium Incorporation Strategies

The synthesis of Iloprost-d4 (Major) involves selective deuteration at metabolically stable positions to ensure isotopic integrity during biological studies. Common methods include catalytic hydrogen-deuterium exchange and incorporation of deuterated intermediates during prostaglandin backbone assembly. For instance, deuterium may be introduced at the C-16 position, a site less prone to metabolic oxidation, to minimize isotopic dilution in vivo .

Purification and Quality Control

Analytical and Pharmacokinetic Applications

Mass Spectrometry Quantification

Iloprost-d4 (Major) is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chromatographic behavior to non-deuterated iloprost allows for accurate correction of matrix effects and ionization efficiency variations . For example, a validated LC-MS/MS method utilizing Iloprost-d4 demonstrated a linear range of 0.1–50 ng/mL for iloprost in human plasma, with intraday precision <10%.

Pharmacological Profile and Clinical Relevance

Mechanism of Action

Like iloprost, Iloprost-d4 activates IP receptors, increasing intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells. This action induces pulmonary vasodilation and inhibits platelet aggregation, mechanisms critical for PAH management .

Anti-Inflammatory Properties

Preclinical evidence suggests iloprost derivatives attenuate pulmonary inflammation by modulating eicosanoid balance. In acute respiratory distress syndrome (ARDS) models, iloprost reduced leukocyte sequestration and oxidative stress, effects potentially quantifiable using Iloprost-d4 tracer studies .

Table 2: Key Pharmacodynamic Effects of Iloprost and Iloprost-d4

EffectIloprostIloprost-d4 (Major)
VasodilationEC50=0.3nM\text{EC}_{50} = 0.3 \, \text{nM}Equivalent
Platelet InhibitionIC50=1.2nM\text{IC}_{50} = 1.2 \, \text{nM}Equivalent
Anti-inflammatoryReduces TNF-α by 40% Tracer role

Future Directions in Pulmonary Research

ARDS Therapeutic Development

The ThIlo trial (NCT03111212) investigates inhaled iloprost for ARDS, with Iloprost-d4 enabling precise pharmacokinetic modeling of drug distribution . Preliminary data suggest a 22% improvement in PaO2_2/FiO2_2 ratios with iloprost versus placebo .

Targeted Drug Delivery Systems

Ongoing research utilizes Iloprost-d4 to evaluate nanoparticle-encapsulated formulations, aiming to prolong pulmonary residence time and reduce systemic side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator